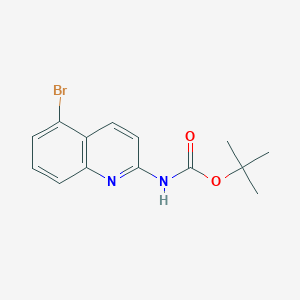

tert-Butyl (5-bromoquinolin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromoquinolin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-7-9-10(15)5-4-6-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPCWVKIEPTNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167097 | |

| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414959-06-0 | |

| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414959-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(5-bromo-2-quinolinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

tert-Butyl (5-bromoquinolin-2-yl)carbamate is a key heterocyclic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural architecture, featuring a quinoline core, a strategically positioned bromine atom, and a Boc-protected amine, makes it a highly versatile scaffold for the synthesis of a diverse array of biologically active molecules. The quinoline moiety itself is a "privileged structure," frequently found in approved drugs and clinical candidates, underscoring the therapeutic potential of its derivatives.[1][2]

The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino function provides stability during synthetic manipulations and can be readily removed under acidic conditions to liberate the free amine for further functionalization. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the accurate characterization of its derivatives.

Core Properties

| Property | Value | Source |

| CAS Number | 1414959-06-0 | [3] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [4] |

| Molecular Weight | 323.19 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly reported, but related carbamates have melting points ranging from 87-145 °C.[5][6] | N/A |

| Solubility | Predicted to be soluble in organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water.[7][8] | N/A |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The nine protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm. The NH proton of the carbamate will likely be a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbons of the quinoline ring, the carbonyl carbon of the carbamate (around δ 150-155 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the three equivalent methyl carbons of the tert-butyl group (around δ 28 ppm).[9]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate carbonyl group is expected in the range of 1700–1750 cm⁻¹. N-H stretching of the carbamate should appear around 3200-3400 cm⁻¹. C-N stretching and C-O stretching bands are also anticipated.[10]

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for all bromine-containing fragments.

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor, 2-amino-5-bromoquinoline, followed by the protection of the amino group with a Boc group.

Synthesis of 2-Amino-5-bromoquinoline

The precursor, 2-amino-5-bromoquinoline, can be synthesized from 2-aminoquinoline via bromination.

Experimental Protocol: Synthesis of 2-Amino-5-bromoquinoline

Materials:

-

2-Aminoquinoline

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-aminoquinoline in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-amino-5-bromoquinoline by recrystallization or column chromatography.

Boc Protection of 2-Amino-5-bromoquinoline

The protection of the 2-amino group is a crucial step to prevent its interference in subsequent reactions. The use of di-tert-butyl dicarbonate (Boc₂O) is a common and efficient method for this transformation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-bromoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂))

Procedure:

-

Dissolve 2-amino-5-bromoquinoline in the chosen solvent in a round-bottom flask.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, quench it with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the quinoline ring.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromoquinoline with an amine in the presence of a palladium catalyst and a base. This is a valuable tool for synthesizing derivatives with diverse amino functionalities at the 5-position.

Caption: Key cross-coupling reactions of the title compound.

Applications in Medicinal Chemistry

The versatility of this compound as a synthetic intermediate has led to its use in the development of various therapeutic agents, particularly in the area of oncology.

Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapies. The quinoline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound can be elaborated to target specific kinases. The ability to introduce a wide range of substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its straightforward synthesis, coupled with the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse libraries of quinoline derivatives. This in-depth technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, highlighting its significance for researchers and scientists in the field of drug discovery and development.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Supporting Information. 1 - Supporting Information. [Link]

-

ChemBK. tert-butyl carbamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.[Link]

- Google Patents.

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Semantic Scholar. The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

National Institutes of Health. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubChemLite. Tert-butyl n-(5-bromo-2-methylpentan-2-yl)carbamate. [Link]

-

National Institutes of Health. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

Autechaux. tert-Butyl N-(5-bromothiophen-2-yl)carbamate cas no 943321-89-9. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

-

PubChem. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. [Link]

-

PubMed. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

-

Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?[Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

ResearchGate. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. [Link]

-

National Institutes of Health. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. [Link]

-

National Institute of Standards and Technology. Butyl carbamate. [Link]

-

PubChemLite. Tert-butyl n-(5-bromo-2-chloropyrimidin-4-yl)carbamate. [Link]

-

National Institutes of Health. tert-Butyl carbamate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. This compound | 1414959-06-0 [amp.chemicalbook.com]

- 5. 401811-77-6 CAS MSDS (TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rvrlabs.com [rvrlabs.com]

- 8. chembk.com [chembk.com]

- 9. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 10. Buy tert-Butyl (2-bromoethyl)(methyl)carbamate | 263410-12-4 [smolecule.com]

Navigating the Synthesis and Application of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Technical Guide for Researchers

Central Islip, NY – January 1, 2026 – In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid structure and versatile substitution patterns allow for the precise orientation of pharmacophoric elements, leading to interactions with a wide array of biological targets. Within this privileged class of heterocycles, tert-Butyl (5-bromoquinolin-2-yl)carbamate, identified by its CAS number 1414959-06-0, has emerged as a key intermediate. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in the synthesis of complex bioactive molecules.

Core Chemical Attributes and Strategic Importance

At its core, this compound is a bifunctional molecule designed for sequential, controlled chemical transformations. The presence of a bromine atom at the 5-position and a Boc-protected amine at the 2-position offers orthogonal reactivity, a critical feature in multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1414959-06-0 | Parchem[1] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | ChemicalBook[2] |

| Molecular Weight | 323.19 g/mol | ChemicalBook[2] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from structure |

The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality serves a dual purpose. Firstly, it deactivates the amino group towards electrophilic reagents, preventing unwanted side reactions. Secondly, its lability under acidic conditions allows for its strategic removal at a later synthetic stage to unmask the amine for further functionalization. The bromine atom at the 5-position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This strategic placement allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents into the quinoline core.

Synthesis of this compound: A Rationale-Driven Approach

The synthesis of this compound can be logically approached from commercially available 2-amino-5-bromoquinoline. The key transformation is the selective protection of the amino group.

Experimental Protocol: Boc Protection of 2-Amino-5-bromoquinoline

This protocol is a representative procedure based on established methods for the Boc protection of aminoquinolines.

Materials:

-

2-Amino-5-bromoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-5-bromoquinoline (1.0 eq) in anhydrous THF or DCM (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature. The choice of a slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted (Boc)₂O and acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale for Experimental Choices:

-

Solvent: Anhydrous THF or DCM are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.

-

Base: Triethylamine acts as a scavenger for the acidic byproduct generated during the reaction. DMAP is a more potent acylation catalyst and can be used in smaller quantities to accelerate the reaction.

-

Purification: The use of silica gel chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

The Strategic Utility in Drug Discovery: A Gateway to Novel Chemical Space

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom at the 5-position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.

This strategic functionalization allows for the rapid generation of libraries of compounds for screening against various biological targets. For instance, the quinoline scaffold is a known pharmacophore in a number of kinase inhibitors. By utilizing this compound, medicinal chemists can systematically explore the SAR of the 5-position of the quinoline ring to optimize potency and selectivity against a specific kinase.

Illustrative Application: Synthesis of a Hypothetical Kinase Inhibitor

A plausible application of this intermediate is in the synthesis of inhibitors targeting protein kinases, which are often implicated in cancer and inflammatory diseases.

Step 1: Suzuki Coupling

The bromine atom can be replaced with an aryl or heteroaryl group via a Suzuki coupling reaction. This is a powerful method for constructing biaryl systems, which are common motifs in kinase inhibitors.

Experimental Protocol: Suzuki Coupling of this compound

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF, Toluene) with water

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Solvent and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Step 2: Boc Deprotection

Following the introduction of the desired substituent at the 5-position, the Boc group can be removed to reveal the 2-amino group.

Experimental Protocol: Boc Deprotection

Materials:

-

Boc-protected coupled product

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM.

-

Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free amine is required, a basic workup can be performed.

The resulting 2-amino-5-aryl/heteroaryl-quinoline can then be further elaborated, for example, by acylation or alkylation, to complete the synthesis of the target molecule.

Conclusion

This compound is a strategically designed building block that offers a reliable and versatile entry point for the synthesis of a wide range of functionalized quinoline derivatives. Its orthogonal protecting group and reactive bromine handle make it an invaluable tool for medicinal chemists in the exploration of novel chemical space and the development of new therapeutic agents. The protocols and rationale outlined in this guide are intended to provide a solid foundation for researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.

References

Sources

An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Chemical Structure and Synthesis

This guide provides a comprehensive technical overview of tert-butyl (5-bromoquinolin-2-yl)carbamate, a key intermediate in medicinal chemistry and drug development. We will delve into its chemical structure, properties, and a detailed, field-proven synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights into the preparation and handling of this important molecule.

Introduction and Significance

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific substitution pattern of this compound, featuring a bromine atom at the 5-position and a Boc-protected amine at the 2-position, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the Boc-protected amine allows for controlled manipulation of the 2-amino group, a common pharmacophore.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline ring system. A bromine atom is attached to the C5 position of the quinoline ring, and a tert-butoxycarbonyl (Boc) protected amine group is at the C2 position.

Molecular Structure:

Inaccurate diagram due to tool limitations. A proper 2D chemical structure diagram is recommended for accurate representation.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1414959-06-0 | [1][2][3] |

| Molecular Formula | C14H15BrN2O2 | [4] |

| Molecular Weight | 323.19 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The synthesis of the title compound is a two-step process that begins with the preparation of the key intermediate, 5-bromoquinolin-2-amine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of 5-bromoquinolin-2-amine (Precursor)

Reaction Scheme:

Figure 1. Proposed synthetic pathway to 5-bromoquinolin-2-amine.

Experimental Protocol: Synthesis of 5-Bromoquinoline (Sandmeyer Reaction)

This protocol is adapted from a procedure for the synthesis of 5-bromoquinoline.[5]

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoquinoline (1 equivalent) in a mixture of 48% hydrobromic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Heat this solution to 70-80 °C.

-

Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating and stirring the mixture for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-bromoquinoline.

-

Note on the Synthesis of 5-Bromoquinolin-2-amine: The subsequent amination of 5-bromoquinoline at the 2-position (Chichibabin reaction) can be challenging and may result in a mixture of products. A more direct and regioselective synthesis of 5-bromoquinolin-2-amine would be a valuable contribution to the field. For the purpose of this guide, we will proceed with the assumption that 5-bromoquinolin-2-amine has been successfully synthesized and purified.

Boc Protection of 5-bromoquinolin-2-amine

The protection of the 2-amino group of 5-bromoquinolin-2-amine as a tert-butyl carbamate is a standard procedure in organic synthesis. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is the most common and efficient method.[6][7][8][9][10]

Reaction Scheme:

Note: The images are illustrative placeholders.

Experimental Protocol: Boc Protection

-

Reaction Setup:

-

To a solution of 5-bromoquinolin-2-amine (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add a base such as triethylamine (1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Stir the solution at room temperature.

-

-

Addition of Boc Anhydride:

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise or as a solution in the same solvent.

-

Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Solvent: Anhydrous aprotic solvents like THF or dichloromethane are chosen to prevent side reactions with the highly reactive Boc anhydride.

-

Base: A non-nucleophilic base like triethylamine is used to neutralize the acid generated during the reaction without competing with the amine for the Boc anhydride. DMAP is a highly effective acylation catalyst that can significantly accelerate the reaction.

-

Stoichiometry: A slight excess of Boc anhydride is used to ensure complete conversion of the starting amine.

-

Temperature: The reaction is typically carried out at room temperature as it is generally efficient and exothermic control is not a major concern on a laboratory scale.

Characterization

As of the writing of this guide, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound is limited. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

Expected ¹H NMR Spectral Features:

-

A singlet in the region of 1.5-1.6 ppm corresponding to the nine protons of the tert-butyl group.

-

A series of aromatic protons in the quinoline region (7.0-8.5 ppm), with coupling patterns consistent with the 2,5-disubstituted quinoline ring system.

-

A broad singlet for the N-H proton of the carbamate group, which may be exchangeable with D₂O.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. The synthetic route outlined in this guide, involving the preparation of 5-bromoquinolin-2-amine followed by Boc protection, provides a practical approach for its synthesis. While a direct and high-yielding synthesis of the precursor amine remains an area for further research, the methodologies presented here offer a solid foundation for obtaining this important building block. As with any chemical synthesis, proper safety precautions and thorough characterization of all intermediates and the final product are essential.

References

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(5-BROMOISOQUINOLIN-1-YL)CARBAMATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

Sources

- 1. This compound | 1414959-06-0 [amp.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. parchem.com [parchem.com]

- 4. TERT-BUTYL N-(5-BROMOISOQUINOLIN-1-YL)CARBAMATE | CAS 1330754-23-8 [matrix-fine-chemicals.com]

- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. 401811-77-6 CAS MSDS (TERT-BUTYL (5-BROMO-1,3-BENZODIOXOL-4-YL)CARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-bromoquinolin-2-yl)carbamate is a halogenated quinoline derivative incorporating a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily owing to the versatile reactivity of the quinoline scaffold and the utility of the carbamate functional group. The presence of a bromine atom at the 5-position of the quinoline ring offers a strategic site for further functionalization through various cross-coupling reactions, making it an attractive intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.

Molecular Profile

The accurate characterization of a chemical compound is fundamental to its application in research and development. The key molecular identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1414959-06-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | N/A |

| Molecular Weight | 323.19 g/mol | [4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(Br)C=C2 | N/A |

| InChIKey | Not available | N/A |

Synthesis and Mechanism

The synthesis of this compound typically involves the introduction of a Boc-protected amine group onto a pre-functionalized 5-bromoquinoline core. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, the synthesis can be approached through established methods for carbamate formation.

General Synthetic Approach:

A common strategy for the synthesis of N-aryl carbamates involves the reaction of an amino-substituted aromatic compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. Therefore, a plausible synthetic route for this compound would start from 2-amino-5-bromoquinoline.

Reaction Scheme:

A plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on standard procedures for Boc protection of aminoarenes. This protocol should be optimized and validated for the specific synthesis of this compound.

-

Reaction Setup: To a solution of 2-amino-5-bromoquinoline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

Carbamates are a prevalent structural motif in a wide array of therapeutic agents due to their favorable chemical and metabolic stability, as well as their ability to participate in hydrogen bonding interactions with biological targets.[5] The tert-butyl carbamate moiety, in particular, is a widely used protecting group for amines in organic synthesis, facilitating complex molecular constructions.[5]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. The quinoline ring system is a well-established pharmacophore found in numerous drugs with diverse activities, including antimalarial, anticancer, and antibacterial properties.

The bromine atom at the 5-position of the quinoline ring is particularly significant as it provides a handle for introducing further molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this compound could serve as a precursor for the synthesis of novel kinase inhibitors, a class of drugs that often feature substituted heterocyclic scaffolds.

Physicochemical and Spectroscopic Data

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[6]

-

Melting Point: Solid at room temperature, with a melting point that would need to be determined experimentally.

Predicted Spectroscopic Data:

While experimental spectra are not available, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the chemical structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm. The aromatic protons on the quinoline ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The NH proton of the carbamate would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be expected in the range of 150-155 ppm. The aromatic carbons of the quinoline ring would resonate in the region of 110-150 ppm.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined molecular structure, featuring a versatile quinoline core, a reactive bromine handle, and a stable Boc-protecting group, makes it an ideal starting material for the synthesis of novel and complex organic molecules. While detailed experimental data on this specific compound is limited, its synthesis can be achieved through established chemical methodologies. Further research into the applications and biological activity of derivatives synthesized from this compound is warranted and could lead to the discovery of new therapeutic agents.

References

-

ECHO CHEMICAL CO., LTD. This compound. [Link]

-

Alchimica. This compound (1 x 100 mg). [Link]

- Tale, R. H., et al. "A mild and efficient method for the synthesis of tert-butyl carbamates from amines using tert-butyl 2,2,2-trichloroacetimidate." Tetrahedron Letters 44.17 (2003): 3411-3413.

-

PubChem. tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. [Link]

- Loontjes, J. A., et al. "A convenient one-pot synthesis of N-Boc protected amino acids." Tetrahedron Letters 41.2 (2000): 171-173.

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

- Google Patents.

- Wi, D., et al. "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules 28.1 (2023): 2449.

- Bhookya, S., et al. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Journal of the Iranian Chemical Society 14.8 (2017): 1735-1746.

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

- Tella, R., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Molecules 20.12 (2015): 22004-22045.

- Gottlieb, H. E., et al. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515.

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

- Popović-Đorđević, J., et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Medicinal Chemistry 15.6 (2019): 564-582.

-

NINGBO INNO PHARMCHEM CO.,LTD. Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. [Link]

-

Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 4. 1312611-18-9|tert-Butyl (6-bromoquinolin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

Spectroscopic Scrutiny of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds, the quinoline ring system continues to be a privileged motif, integral to a multitude of pharmacologically active agents. The functionalization of this core, for instance, through the introduction of a bromine atom and a carbamate group, as seen in tert-butyl (5-bromoquinolin-2-yl)carbamate, offers a versatile platform for further chemical modification and exploration of structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The insights presented herein are targeted towards researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the molecule's spectral signature.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay between the 5-bromoquinoline core and the tert-butyl carbamate moiety is crucial for interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound would provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons of the quinoline ring, the N-H proton of the carbamate, and the highly shielded protons of the tert-butyl group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-4 |

| ~7.9 - 7.7 | m | 2H | H-6, H-8 |

| ~7.6 - 7.4 | t | 1H | H-7 |

| ~7.2 - 7.0 | d | 1H | H-3 |

| ~8.5 - 8.3 | s (br) | 1H | N-H |

| ~1.55 | s | 9H | -C(CH₃)₃ |

Causality Behind Predicted Chemical Shifts:

-

Quinoline Protons: The protons on the quinoline ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the bromine atom at the C-5 position and the nitrogen atom within the ring will deshield the adjacent protons, shifting them downfield. The coupling patterns (doublets, triplets, and multiplets) will be indicative of the proton-proton connectivities.

-

Carbamate N-H: The N-H proton of the carbamate group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet in the upfield region (around δ 1.55 ppm) due to the strong shielding effect of the electron-donating alkyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | C=O (carbamate) |

| ~150.0 | C-2 |

| ~148.0 | C-8a |

| ~138.0 | C-4 |

| ~132.0 | C-6 |

| ~129.0 | C-8 |

| ~128.0 | C-4a |

| ~125.0 | C-7 |

| ~118.0 | C-5 |

| ~114.0 | C-3 |

| ~81.0 | -C (CH₃)₃ |

| ~28.3 | -C(C H₃)₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region. The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the nitrogen of the carbamate (C-2) will also be shifted downfield.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 81.0 ppm, while the methyl carbons will resonate at a much higher field (around δ 28.3 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds, as well as the aromatic C-H and C=C stretching vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, Sharp | N-H Stretch (carbamate) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (tert-butyl) |

| ~1720 - 1700 | Strong | C=O Stretch (carbamate) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N Stretch (quinoline ring) |

| ~1250 - 1200 | Strong | C-O Stretch (carbamate) |

| ~800 - 750 | Strong | C-H Bending (aromatic) |

| ~600 - 500 | Medium | C-Br Stretch |

Interpretation of Key IR Bands:

-

N-H Stretch: A prominent peak in the region of 3400-3200 cm⁻¹ is a clear indicator of the N-H bond in the carbamate group.

-

C=O Stretch: A strong absorption band around 1720-1700 cm⁻¹ is characteristic of the carbonyl group in the carbamate linkage. Its exact position can be influenced by conjugation and hydrogen bonding.

-

Aromatic Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 324/322 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 268/266 | Medium | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 223/221 | Medium | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |

| 143 | Low | [C₉H₅N]⁺ (Quinoline fragment) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation, often the base peak) |

Analysis of Fragmentation Pattern:

-

Molecular Ion Peak: The presence of a pair of molecular ion peaks at m/z 322 and 324 with an approximate 1:1 intensity ratio is a definitive indicator of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Loss of Isobutylene: A common fragmentation pathway for tert-butyl esters and carbamates is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a fragment ion at m/z 266/268.

-

Loss of the Boc Group: Cleavage of the N-C(O) bond can result in the loss of the entire tert-butoxycarbonyl group (101 Da), giving a fragment corresponding to the 2-amino-5-bromoquinoline cation at m/z 221/223.

-

tert-Butyl Cation: The formation of the highly stable tert-butyl cation (m/z 57) is a very common and often the most abundant fragment in the EI-MS of tert-butyl containing compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental methodologies.

Synthesis of this compound

A general and reliable method for the synthesis of this compound involves the reaction of 2-amino-5-bromoquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Step-by-Step Protocol:

-

To a solution of 2-amino-5-bromoquinoline (1.0 eq) in an appropriate aprotic solvent (e.g., tetrahydrofuran, dichloromethane) is added a base such as 4-dimethylaminopyridine (DMAP, catalytic amount) or triethylamine (1.1 eq).

-

The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 eq) is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Caption: General synthetic workflow for this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid).

-

Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, grounded in fundamental principles of spectroscopy, offer a clear and detailed spectral signature for this important synthetic intermediate. This technical guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of novel quinoline-based compounds in the pursuit of new therapeutic agents.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

General information on the synthesis of Boc-protected amines can be found in standard organic chemistry textbooks and protocols. Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Solubility Profile of tert-Butyl (5-bromoquinolin-2-yl)carbamate: A Framework for Characterization and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (5-bromoquinolin-2-yl)carbamate is a heterocyclic compound with significant potential as a key intermediate in medicinal chemistry and organic synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, most notably its solubility in organic solvents. Solubility dictates the choice of reaction media, purification strategies, and the feasibility of formulation development. This technical guide addresses the current landscape of knowledge regarding the solubility of this compound. In the absence of extensive published quantitative data, this document provides a robust framework based on first principles of chemical structure, analysis of analogous compounds, and detailed, field-proven experimental protocols. It is designed to empower researchers to predict, experimentally determine, and effectively utilize the solubility characteristics of this compound for successful research and development outcomes.

Introduction: The Critical Role of Solubility

The compound this compound (CAS 1414959-06-0) belongs to a class of substituted quinolines that are pivotal building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry[1]. The quinoline core is a well-established scaffold in drug discovery, while the bromo-substituent offers a reactive handle for cross-coupling reactions, and the tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amino functionality. The efficiency of synthetic steps involving this intermediate, its purification via crystallization, and its potential formulation are all critically dependent on its solubility profile. A comprehensive understanding of how it behaves in various organic solvents is therefore not merely academic but a prerequisite for practical application.

Molecular Structure Analysis and Solubility Prediction

To understand the solubility of this compound, we must first dissect its molecular structure and consider the contribution of each functional group to its overall polarity and intermolecular interactions.

-

Quinoline Core : This bicyclic aromatic heterocycle is largely nonpolar and hydrophobic, suggesting solubility in aromatic and chlorinated solvents. The nitrogen atom introduces a slight polar character and a potential hydrogen bond acceptor site.

-

Bromo Substituent : The bromine atom at the 5-position increases the molecular weight and polarizability of the molecule. This enhances van der Waals forces and can improve solubility in nonpolar and moderately polar solvents like dichloromethane.

-

tert-Butyl Carbamate (Boc-NH-) Group : This is the most influential group regarding polarity. The carbamate moiety contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This functionality imparts a polar character, suggesting solubility in polar aprotic solvents like acetone, ethyl acetate, and acetonitrile[2]. The bulky, nonpolar tert-butyl group, however, increases lipophilicity and may sterically hinder some intermolecular interactions, while generally favoring solubility in less polar organic media[3][4].

Based on this analysis and qualitative data from structurally related compounds like 6-bromoquinoline and other carbamates, a predictive solubility profile can be established[5][6].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | High to Moderate | The polarity of these solvents can interact favorably with the carbamate group, while their organic nature accommodates the quinoline core. Similar bromo-substituted heterocycles show good solubility in these solvents[2][5][7]. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The N-H group can engage in hydrogen bonding with alcohols. However, the large nonpolar scaffold may limit high solubility. Simple carbamates are soluble in alcohols[3]. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic quinoline core should interact well with these solvents via π-π stacking. Similar protecting groups are known to be soluble in benzene[8]. |

| Nonpolar Aliphatic | Hexanes, Petroleum Ether | Low to Insoluble | The overall polarity imparted by the carbamate and quinoline nitrogen is too high for significant interaction with purely aliphatic solvents. Carbamates are generally insoluble in petroleum ether[3][8]. |

| Aqueous | Water | Insoluble | The large, hydrophobic quinoline ring and tert-butyl group dominate, making the molecule poorly soluble in water despite the polar carbamate group. |

Experimental Framework for Solubility Determination

While predictions are valuable, precise and reproducible experimental data is essential for process development and optimization. The following section outlines a comprehensive workflow for determining the solubility of this compound.

Logical Workflow for Solubility Assessment

The systematic process begins with solvent selection and qualitative screening to narrow down suitable candidates, followed by rigorous quantitative determination using a validated analytical method.

Caption: Workflow for systematic solubility determination.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly and efficiently screen the approximate solubility of the target compound across a wide range of organic solvents.

Materials:

-

This compound

-

Vials (e.g., 2 mL glass vials) with caps

-

Vortex mixer

-

Selection of solvents (e.g., Dichloromethane, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Toluene, Hexane)

Procedure:

-

Preparation : Add approximately 5-10 mg of this compound to a clean, dry vial.

-

Solvent Addition : Add the selected solvent dropwise (e.g., in 0.1 mL increments) up to a total volume of 1 mL.

-

Mixing : After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Observation : Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification : Categorize the solubility based on the visual outcome:

-

Very Soluble : Dissolves completely in <0.2 mL.

-

Soluble : Dissolves completely in 0.2 - 0.5 mL.

-

Slightly Soluble : Dissolves completely in 0.5 - 1.0 mL.

-

Insoluble : Solid remains undissolved after adding 1.0 mL.

-

Causality and Trustworthiness: This rapid screening method provides a cost-effective way to identify promising solvents for quantitative analysis, saving time and resources. While not precise, it reliably ranks solvents and prevents wasted effort on those in which the compound is clearly insoluble.

Protocol 2: Quantitative Solubility by Shake-Flask Method

Objective: To determine the precise equilibrium (saturation) solubility of this compound in a specific solvent at a controlled temperature. This method is a widely accepted standard for generating reliable solubility data[5].

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvent(s) (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a flask. "Excess" means adding enough solid so that a significant amount remains undissolved upon reaching equilibrium. This is a critical step to ensure saturation.

-

Add a known volume of the selected solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). The goal is to ensure the concentration of the dissolved solid in the liquid phase is no longer changing. Running parallel experiments and measuring the concentration at different time points (e.g., 12, 24, 36, 48h) can validate that equilibrium has been reached.

-

-

Sampling :

-

After equilibration, stop the agitation and allow the undissolved solid to settle for at least 1 hour in the temperature-controlled environment.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Analysis and Quantification :

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the compound. The use of a specific, validated analytical method is the cornerstone of a trustworthy protocol.

-

-

Calculation :

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is expressed in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Data Application in Research and Development

The quantitative solubility data generated through the protocols above is immediately applicable to several key areas:

-

Synthetic Chemistry : Selection of an optimal reaction solvent that can dissolve reactants sufficiently while being compatible with the reaction conditions.

-

Purification : Designing efficient crystallization processes by identifying solvent/anti-solvent systems. A good crystallization solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.

-

Formulation Science : For compounds intended for biological testing, solubility data is the first step in developing a suitable delivery vehicle, as poor solubility is a major hurdle in drug development[9].

-

Predictive Modeling : Experimentally determined solubility data for this and related compounds can be used to train and refine in-silico predictive models, which can accelerate the discovery process for new chemical entities[10][11].

Conclusion

References

-

Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]

-

Kopru, M., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

-

ChemBK. (2024). tert-butyl carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Computed values for prediction parameters of quinoline. Retrieved from [Link]

-

Catalent. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

Zhang, F., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health (NIH). Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate. Retrieved from [Link]

-

arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]

-

Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Buy tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate (EVT-13383595) [evitachem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 10. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

tert-Butyl (5-bromoquinolin-2-yl)carbamate physical and chemical properties

An In-depth Technical Guide to tert-Butyl (5-bromoquinolin-2-yl)carbamate

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the strategic manipulation of molecular frameworks is paramount. Heterocyclic compounds, particularly those containing the quinoline scaffold, are of immense interest due to their prevalence in biologically active molecules. The tert-butyl carbamate (Boc) protecting group, in turn, is a cornerstone of amine chemistry, enabling precise and high-yielding transformations. This guide provides a comprehensive technical overview of this compound, a versatile building block that combines these key features. We will delve into its physical and chemical properties, a robust synthetic protocol, its reactivity, and its potential applications, offering a valuable resource for researchers and professionals in the chemical sciences.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, application, and the design of experimental protocols. While extensive experimental data for this compound is not widely published, its key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 1414959-06-0 | [1] |

| Molecular Formula | C₁₄H₁₅BrN₂O₂ | Calculated |

| Molecular Weight | 323.19 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2] | Inferred from similar compounds |

| Melting Point | Not available in public literature; requires experimental determination. | - |

| Boiling Point | Not available in public literature; likely to decompose at high temperatures. | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 2-amino-5-bromoquinoline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is a standard and highly efficient method for the introduction of the Boc protecting group.[3][4][5]

Proposed Synthetic Protocol

This protocol is based on well-established procedures for the N-tert-butoxycarbonylation of amino-heterocycles.[3][5]

Reactants:

-

2-Amino-5-bromoquinoline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromoquinoline (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the acidic proton of the carbamic acid intermediate.

-

Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often exothermic, so slow addition may be necessary to control the temperature.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Rationale for Experimental Choices

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: (Boc)₂O can react with water, so an anhydrous solvent ensures the reagent is available for the desired reaction with the amine.

-

Base: The presence of a base like triethylamine is crucial to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion.[4][5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Handling

The reactivity of this compound is dominated by two key structural features: the acid-labile Boc-protecting group and the reactive C-Br bond on the quinoline ring.

Deprotection of the Boc Group

The tert-butoxycarbonyl group is readily cleaved under acidic conditions.[6] This is a significant advantage in multi-step synthesis as it allows for the selective unmasking of the amine functionality.

-

Reagents: Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an alcohol or dioxane are commonly used.[5][6]

-

Mechanism: The acid protonates the carbamate, leading to the elimination of the stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free amine.[4]

Reactions at the Bromine Position

The bromine atom at the 5-position of the quinoline ring is a versatile handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines in the presence of a palladium or copper catalyst.

Reactivity Overview Diagram

Caption: Key reactive sites and transformations.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral features for this compound based on its structure.

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A series of aromatic protons in the quinoline ring system, with chemical shifts and coupling patterns characteristic of the 2,5-disubstituted quinoline.- A broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group.- A signal at ~80 ppm for the quaternary carbon of the tert-butyl group.- A signal for the carbamate carbonyl carbon at ~153 ppm.- A set of signals in the aromatic region corresponding to the carbons of the bromoquinoline core. |

| IR Spectroscopy | - An N-H stretching vibration around 3300-3400 cm⁻¹.- A strong C=O stretching vibration for the carbamate carbonyl group around 1700-1725 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C=N stretching vibrations characteristic of the quinoline ring. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).- Fragmentation may involve the loss of the tert-butyl group or isobutylene. |

Applications in Research and Development

The structure of this compound makes it a highly valuable intermediate in several areas of chemical research:

-